REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:9]([O:11]C)=[O:10])=[N:4][C:5]([Br:8])=[CH:6][N:7]=1.[OH-].[Na+]>CO>[NH2:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][C:5]([Br:8])=[CH:6][N:7]=1 |f:1.2|
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Name
|
|
Quantity
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1.4 kg
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Type
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reactant
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Smiles
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NC=1C(=NC(=CN1)Br)C(=O)OC
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Name
|
|
Quantity
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5.6 L
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Type
|
reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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8.4 L
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Type
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solvent
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Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
|
The acidic solution was vigorously stirred at 25° C. for 48 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was analysed for reaction completion
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 25° C.
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Type
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FILTRATION
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Details
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the solids were collected by filtration
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Type
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FILTRATION
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Details
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Filter cake
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Type
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WASH
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Details
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was washed with water (1 L)
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Type
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ADDITION
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Details
|
by adding 6 N HCl solution
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Type
|
WAIT
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Details
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During this period
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Type
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ADDITION
|
Details
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additional acid was charged if pH value >3
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Type
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FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CUSTOM
|
Details
|
to collect a yellow-brown solid, which
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried in oven at 40° C. under a flow of N2
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NC(=CN1)Br)C(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |